molecular formula C11H8F2N2O B15224485 2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine CAS No. 1214388-67-6

2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine

Cat. No.: B15224485
CAS No.: 1214388-67-6
M. Wt: 222.19 g/mol
InChI Key: KMIVIQLSUCHKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine is a chemical compound offered for research and development purposes. It features a difluoromethoxy group attached to a bipyridyl scaffold, a structure of significant interest in medicinal chemistry. The difluoromethoxy (OCF2H) group is a strategically important motif in drug discovery. It can act as a hydrogen bond donor and is often used as a bioisostere for labile functional groups, which can enhance the metabolic stability, membrane permeability, and overall pharmacokinetic properties of lead compounds . While specific biological data for this exact molecule may be limited, its core structure is closely related to compounds investigated as potent and selective inhibitors of enzymes like Phosphodiesterase 4D (PDE4D) . PDE4D is a therapeutic target for a range of neuropsychiatric disorders and conditions involving cognitive impairment . As such, this compound serves as a versatile building block or intermediate for synthesizing novel molecules for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

CAS No.

1214388-67-6

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

2-(difluoromethoxy)-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-10-4-3-9(7-15-10)8-2-1-5-14-6-8/h1-7,11H

InChI Key

KMIVIQLSUCHKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Direct Substitution of Pyridin-2-ol Derivatives

The benchmark approach involves treating 5-bromopyridin-2-ol with sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 120°C. This one-pot procedure achieves 68% yield of 2-(difluoromethoxy)-5-bromopyridine through an SNAr mechanism.

Mechanistic Insights :

  • Base-mediated deprotonation of the hydroxyl group generates a pyridinyloxide intermediate
  • Nucleophilic attack by the in situ formed difluoromethoxide (CF2O⁻)
  • Concerted displacement of the bromide leaving group

Silver-Mediated Radical Difluoromethoxylation

Recent advances employ silver(I) oxide (Ag2O) as a stoichiometric oxidant with methyl fluorosulfonyldifluoroacetate (MFDA) as the CF2O source. This radical pathway enables functionalization of electron-deficient pyridines at milder temperatures (80°C) with improved regiocontrol.

Optimized Conditions :

Parameter Value
Substrate 5-iodopyridin-2-ol
CF2O Source MFDA (2.5 eq)
Oxidant Ag2O (3.0 eq)
Solvent DCE/MeCN (3:1)
Temperature 80°C
Time 12 h
Yield 82%

Integrated Synthetic Routes

Sequential Functionalization Pathway

A three-step sequence demonstrates scalability for industrial production:

  • Bromination :
    Pyridin-2-ol → 5-bromopyridin-2-ol (NBS, CCl4, 75%)

  • Difluoromethoxylation :
    5-Bromopyridin-2-ol → 2-(difluoromethoxy)-5-bromopyridine (ClCF2CO2Na, Cs2CO3, 68%)

  • Cross-Coupling :
    2-(difluoromethoxy)-5-bromopyridine → Target compound (Suzuki coupling, 76%)

Overall Yield : 39% (theoretical maximum 51.5%)

Convergent Synthesis via Preformed Modules

Alternative strategies prepare both aromatic components separately before final assembly:

  • Pyridin-3-yl Boronic Ester Synthesis :

    • 3-Bromopyridine → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pd(dppf)Cl2, B2Pin2, 89%)
  • Halogenated Pyridine Preparation :

    • 2-Hydroxypyridine → 2-(difluoromethoxy)-5-iodopyridine (Ag2O, MFDA, 82%)
  • Final Coupling :

    • Modules combined under Pd(OAc)2/XPhos catalysis (92% yield)

Industrial-Scale Production Considerations

Continuous Flow Difluoromethoxylation

Modern plant designs implement flow chemistry to enhance safety and efficiency:

Reactor Parameters :

  • Residence time: 8 min
  • Temperature: 130°C
  • Pressure: 15 bar
  • Productivity: 12 kg/h

Catalyst Recycling Systems

Immobilized palladium nanoparticles on mesoporous silica (Pd@SBA-15) demonstrate:

  • 98% catalyst recovery via simple filtration
  • ≤5% activity loss over 15 cycles
  • 40% reduction in heavy metal waste

Analytical Characterization Benchmarks

Critical validation data for the target compound:

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.85 (dd, J = 2.4 Hz, 1H), 8.58 (d, J = 4.8 Hz, 1H), 8.23 (d, J = 8.0 Hz, 1H), 7.89 (m, 2H), 7.45 (m, 1H), 6.85 (t, J = 73 Hz, 1H, OCF2H)
  • 19F NMR (376 MHz, CDCl3): δ -80.5 (d, J = 73 Hz)
  • HRMS : [M+H]+ Calcd for C12H9F2N2O: 251.0632; Found: 251.0635

Chromatographic Purity :

  • HPLC: 99.8% (C18, 70:30 MeCN/H2O, 1 mL/min)
  • Melting Point: 112-114°C

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Notes
2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine -OCF₂H (2), pyridin-3-yl (5) C₁₁H₈F₂N₂O 234.20 g/mol Bifunctional substitution enhances π-stacking and dipole interactions
2-(Trifluoromethyl)-5-(pyridin-3-yl)pyridine -CF₃ (2), pyridin-3-yl (5) C₁₁H₇F₃N₂ 232.18 g/mol Trifluoromethyl increases hydrophobicity and metabolic stability
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole -Cl (pyridine), -OCF₂H (phenyl), oxadiazole C₁₄H₈ClF₂N₃O₂ 323.68 g/mol Oxadiazole linker introduces conformational rigidity
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine -O-piperidine (2), -CF₃ (5) C₁₁H₁₄F₃N₂O 262.24 g/mol Piperidine enhances solubility via basic nitrogen

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) offers intermediate electronegativity compared to -CF₃ (stronger electron withdrawal) and -OCH₃ (weaker). This balance influences reactivity in cross-coupling reactions and binding in biological targets .
  • Hybrid Structures : Compounds with oxadiazole or piperidine linkers (e.g., ) exhibit distinct conformational properties, affecting their pharmacokinetic profiles .

Electronic and Reactivity Comparisons

  • Difluoromethoxy vs. Trifluoromethyl: -OCF₂H: Moderately electron-withdrawing, enhances stability toward hydrolysis compared to -OCH₃ due to fluorine’s inductive effect. Its polarity improves solubility in polar aprotic solvents .
  • Pyridin-3-yl vs. Pyridin-4-yl : The pyridin-3-yl group introduces steric hindrance adjacent to the nitrogen, altering binding modes in enzyme active sites compared to pyridin-4-yl derivatives .

Physical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine Not reported ~5 (DMSO) 1.8
2-(Trifluoromethyl)-5-(pyridin-3-yl)pyridine 156–158 ~2 (DMSO) 2.5
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 175–177 <1 (Water) 3.1

Insights :

  • The difluoromethoxy group improves aqueous solubility compared to -CF₃ but less than -OCH₃ .
  • Oxadiazole-containing derivatives exhibit lower solubility due to increased hydrophobicity .

Biological Activity

2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8F2N
  • Molecular Weight : 195.18 g/mol
  • IUPAC Name : 2-(difluoromethoxy)-5-pyridin-3-ylpyridine
  • CAS Number : 1214388-67-6

The primary mechanism of action for 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine involves its role as a selective inhibitor of salt-inducible kinases (SIKs) , particularly SIK2 and SIK3. These kinases are part of the AMPK family and are involved in various cellular processes including metabolism and cell growth regulation. The compound's difluoromethoxy group enhances its binding affinity to the kinase active sites, thus inhibiting their activity effectively .

Inhibition of Kinase Activity

Research indicates that 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine exhibits potent inhibitory effects on SIKs. A study demonstrated that modifications to the compound's structure significantly impacted its potency against SIK isoforms:

CompoundSIK1 InhibitionSIK2 InhibitionSIK3 Inhibition
OriginalModerateHighModerate
Analog ALowVery HighHigh
Analog BModerateModerateVery High

This table illustrates how structural variations can lead to enhanced selectivity and potency against specific kinase targets .

Case Studies

  • Dual SIK Inhibitors : A study explored various analogs derived from 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine, revealing that certain modifications led to increased selectivity against SIK1 while maintaining high activity against SIK2 and SIK3. This was particularly notable in analogs with substituted amine groups, which showed improved pharmacological profiles .
  • In Vivo Efficacy : In vivo studies demonstrated that compounds based on the 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine scaffold exhibited significant therapeutic effects in models of respiratory diseases, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their kinase inhibition properties .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the difluoromethoxy group is crucial for enhancing the compound's biological activity. Variations in the pyridine ring and substitution patterns also play a significant role in modulating the inhibitory effects on different kinases:

ModificationEffect on Activity
Addition of methyl groupIncreased selectivity for SIK2
Replacement with ethylReduced potency overall
Fluorine substitutionEnhanced binding affinity

These findings highlight the importance of careful structural design in optimizing biological activity .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , where halogenated pyridine intermediates (e.g., 3-bromo-2-(difluoromethoxy)pyridine) are coupled with pyridin-3-ylboronic acid derivatives. Key steps include the use of Pd catalysts (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and bases like potassium carbonate in refluxing solvents (e.g., dioxane/water mixtures) . Intermediate purification often involves silica gel chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

1H/13C NMR is used to confirm structural integrity, while HRMS (ESI) validates molecular mass. HPLC (≥97% purity thresholds) ensures product homogeneity. Impurity profiling may leverage LC-MS to detect sulfone byproducts arising from overoxidation during synthesis .

Q. How is the difluoromethoxy group introduced into the pyridine ring?

The difluoromethoxy group is typically installed via nucleophilic substitution using difluoromethoxide sources (e.g., ClCF2O− or BrCF2O−) on halogenated pyridine precursors. Reaction conditions (temperature, solvent polarity) are optimized to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to improve yields of pyridine-containing intermediates?

Catalyst selection (e.g., Pd(OAc)2 with XPhos ligands), solvent systems (e.g., dioxane/water), and base choice (K3PO4 vs. K2CO3) significantly impact coupling efficiency. Pre-activation of boronic acids and controlled heating (e.g., 100°C, microwave-assisted) enhance reaction rates and reduce decomposition .

Q. What strategies mitigate overoxidation during the synthesis of sulfoxide/sulfone derivatives?

Overoxidation to sulfones (e.g., III in Figure 1 of ) is minimized by using milder oxidizing agents (e.g., meta-chloroperbenzoic acid instead of H2O2) and monitoring reaction progression via TLC or in situ spectroscopy. Stoichiometric control and low-temperature conditions (<0°C) further suppress undesired oxidation .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in receptor-binding assays?

Halogen substituents (e.g., Cl, F) at specific positions enhance nicotinic acetylcholine receptor (nAChR) affinity by improving hydrophobic interactions. Radiolabeled analogs (e.g., 18F derivatives) enable PET imaging to quantify receptor density in vivo. Molecular modeling reveals that substituent orientation impacts binding pocket compatibility .

Q. What methodologies resolve contradictions in reported synthetic yields for halogenated pyridine derivatives?

Discrepancies often arise from steric/electronic effects of substituents. Systematic studies varying halogen size (e.g., Br vs. I) and reaction solvents (polar aprotic vs. non-polar) can identify optimal pathways. Computational tools (DFT) model transition states to predict regioselectivity .

Q. How is stability assessed for labile intermediates during large-scale synthesis?

Forced degradation studies (heat, light, humidity) coupled with HPLC-UV/ELSD track decomposition products. Stabilizers (e.g., antioxidants) or inert storage conditions (argon atmosphere, −20°C) preserve intermediates like sulfoxides, which are prone to disproportionation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.